molecular formula C11H21NO3 B586219 tert-Butyl 2-ethyl-2-hydroxypyrrolidine-1-carboxylate CAS No. 1279821-90-7

tert-Butyl 2-ethyl-2-hydroxypyrrolidine-1-carboxylate

Cat. No. B586219
CAS RN: 1279821-90-7
M. Wt: 215.293
InChI Key: FYEUTXJZYOSEHS-UHFFFAOYSA-N
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Description

Tert-Butyl 2-ethyl-2-hydroxypyrrolidine-1-carboxylate (tB-EHP) is an organic compound derived from the amino acid L-proline. It is a versatile synthetic building block used in various organic synthesis processes. tB-EHP is a hydroxylated derivative of the pyrrolidine-1-carboxylate family and is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. tB-EHP is a useful synthetic intermediate and can be used in a variety of synthetic pathways.

Scientific Research Applications

Synthesis and Reduction Processes

A study describes the synthesis of ketoester derivatives from hydroxyproline, including tert-Butyl 2-ethyl-2-hydroxypyrrolidine-1-carboxylate, using the Ru(II)‐BINAP reduction process. This synthesis is crucial for the production of complex organic compounds, highlighting the compound's role as a building block in organic chemistry (King, Armstrong, & Keller, 2005).

Mechanistic Studies in Organic Chemistry

Another study reports on the N→O tert-butyloxycarbonyl (Boc) migration of an imide derivative of this compound. This migration, involving a base-generated alkoxide and a unique nine-membered cyclic transition state, underscores the compound's relevance in studying reaction mechanisms in organic chemistry (Xue & Silverman, 2010).

Structural and Thermal Analysis

Researchers have synthesized derivatives of this compound and conducted extensive structural, thermal, and Density Functional Theory (DFT) analyses. The findings from X-ray crystallographic analysis and the characterization of intramolecular hydrogen bonding provide valuable insights into the compound's molecular architecture and stability (Çolak, Karayel, Buldurun, & Turan, 2021).

Synthesis of Medicinally Relevant Compounds

This compound serves as a precursor in the synthesis of various biologically active compounds, such as omisertinib (AZD9291). The development of rapid synthetic methods for such intermediates is pivotal for pharmaceutical research and drug development (Zhao, Guo, Lan, & Xu, 2017).

Mechanism of Action

Target of Action

N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine, also known as tert-Butyl 2-ethyl-2-hydroxypyrrolidine-1-carboxylate, is a compound that is primarily used in the field of organic synthesis . It is often used as a protecting group for amino groups in the synthesis of peptides and proteins .

Mode of Action

The compound acts as a protecting group for amino functionalities during organic synthesis . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . It is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis. It is used to protect amino groups from reacting with other functional groups present in the molecule during the synthesis process .

Pharmacokinetics

Its solubility in various solvents such as water, ethyl acetate, and methanol suggests that it may have good bioavailability .

Result of Action

The primary result of the action of N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine is the successful synthesis of peptides and proteins with the desired structure . By protecting amino groups during synthesis, it allows for the selective formation of bonds of interest, minimizing competing reactions with reactive functional groups .

Action Environment

The action of N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of the protection and deprotection processes . Furthermore, the choice of solvent can also influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

tert-butyl 2-ethyl-2-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-11(14)7-6-8-12(11)9(13)15-10(2,3)4/h14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEUTXJZYOSEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747277
Record name tert-Butyl 2-ethyl-2-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1279821-90-7
Record name tert-Butyl 2-ethyl-2-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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